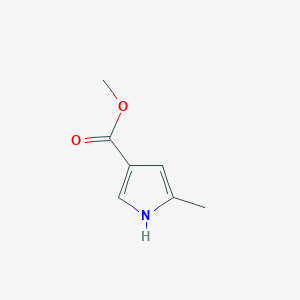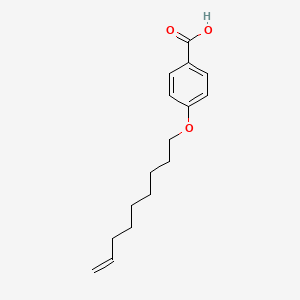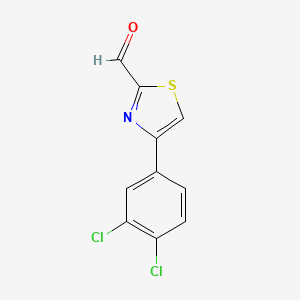
5-甲基-1H-吡咯-3-甲酸甲酯
描述
“Methyl 1H-pyrrole-3-carboxylate” is a heterocyclic building block with the empirical formula C6H7NO2 . It’s a solid substance with a molecular weight of 125.13 . Another similar compound, “Methyl 5-Methyl-1H-pyrrole-3-carboxylate”, has a molecular weight of 139.15 .
Synthesis Analysis
While specific synthesis methods for “Methyl 5-methyl-1H-pyrrole-3-carboxylate” were not found, pyrrole derivatives can be synthesized through various methods. For instance, an efficient Au (I)-catalyzed propargyl-claisen rearrangement and 5-exo-dig cyclization of tertiary enamides can provide a variety of pentasubstituted pyrroles derivatives .
Molecular Structure Analysis
The InChI code for “Methyl 5-Methyl-1H-pyrrole-3-carboxylate” is 1S/C7H9NO2/c1-5-3-6(4-8-5)7(9)10-2/h3-4,8H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“Methyl 5-Methyl-1H-pyrrole-3-carboxylate” is a solid substance stored in a refrigerator . It has a molecular weight of 139.15 . “Methyl 1H-pyrrole-3-carboxylate” is also a solid substance with a melting point of 85-89 °C .
科学研究应用
Organic Synthesis Intermediate
“Methyl 5-methyl-1H-pyrrole-3-carboxylate” is used as an organic chemical synthesis intermediate . It can be used in the synthesis of a wide range of organic compounds.
Fungicides
Pyrrole derivatives have been used in the development of fungicides . They can inhibit the growth of fungi, making them useful in agriculture and other industries.
Antibiotics
Pyrrole derivatives are also found in several antibiotics . They can interfere with bacterial cell functions, helping to fight infections.
Anti-inflammatory Drugs
Some pyrrole derivatives have anti-inflammatory properties . They can reduce inflammation in the body, which is beneficial for treating conditions like arthritis and other inflammatory diseases.
Cholesterol Reducing Drugs
Pyrrole derivatives can also be used in drugs that reduce cholesterol . They can help lower the levels of bad cholesterol in the body, reducing the risk of heart disease.
Antitumor Agents
Pyrrole derivatives have been used in the development of antitumor agents . They can inhibit the growth of cancer cells, making them useful in cancer treatment.
安全和危害
未来方向
属性
IUPAC Name |
methyl 5-methyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(4-8-5)7(9)10-2/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLRQDCBEOTJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879126 | |
| Record name | 5-METHYLPYRROLE-3-CARBOXYLIC ACID,METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
40611-76-5 | |
| Record name | 1H-Pyrrole-3-carboxylic acid, 5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40611-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-METHYLPYRROLE-3-CARBOXYLIC ACID,METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364684.png)
![4-(2-{3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364685.png)
![3-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1364689.png)
![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine](/img/structure/B1364701.png)






![[(4-Methylphenyl)phenylmethyl]piperazine](/img/structure/B1364734.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)
